(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
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Overview
Description
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is significant due to its role in the metabolic activation of benzo[a]pyrene, leading to DNA adduct formation and potential carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves multiple steps. One common method includes the regiospecific succinoylation of 2-fluoropyrene, followed by ring closure, regio- and stereospecific construction of the 7,8-dihydrodiol functionality, and subsequent meta-chloroperbenzoic acid-mediated epoxidation . Stereoselectivity is achieved using Jacobsen chiral catalysts, producing greater than 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Often involves reagents like meta-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .
Scientific Research Applications
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is extensively used in scientific research due to its role as a metabolite of benzo[a]pyrene. Its applications include:
Chemistry: Studying the stereochemistry and reaction mechanisms of PAHs.
Biology: Investigating the compound’s interaction with DNA, RNA, and proteins.
Medicine: Understanding the compound’s role in carcinogenesis and developing potential therapeutic interventions.
Industry: Monitoring environmental pollutants and assessing the impact of PAHs on human health
Mechanism of Action
The compound exerts its effects through metabolic activation, forming DNA adducts that can lead to mutations and carcinogenesis. The primary molecular targets include DNA, where the compound binds to guanine bases, causing structural changes and potential mutagenesis . The pathways involved include the cytochrome P450 enzyme system, which facilitates the compound’s metabolic activation .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar carcinogenic potential.
2-Fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A fluorinated analogue used for probing conformational heterogeneity.
Uniqueness
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific stereochemistry and its role in forming DNA adducts. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the development of potential therapeutic strategies .
Properties
Molecular Formula |
C20H16O4 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1 |
InChI Key |
KWFVZAJQUSRMCC-YSTOQKLRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origin of Product |
United States |
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